![molecular formula C15H16FNO2S B151305 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-72-6](/img/structure/B151305.png)
2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as FPTP, is a synthetic compound that has been widely used in scientific research. FPTP belongs to the class of thiazole-containing compounds and is structurally similar to other thiazole-containing drugs such as thiazolidinediones. FPTP has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
作用機序
The mechanism of action of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid is not fully understood, but it is believed to act by modulating various cellular signaling pathways. In cancer cells, 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
生化学的および生理学的効果
2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to induce cell cycle arrest and apoptosis, which can lead to the suppression of tumor growth. 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and improve immune function. In addition, 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to improve insulin sensitivity and glucose metabolism, which can be beneficial in the treatment of diabetes.
実験室実験の利点と制限
One advantage of using 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid in lab experiments is that it has been extensively studied and has a well-established synthesis method. 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid is also relatively stable and can be stored for extended periods of time. However, one limitation of using 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid is that it can be expensive to synthesize, which may limit its use in some experiments. Additionally, the mechanism of action of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several potential future directions for the study of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid. One area of research could be the development of more efficient synthesis methods for 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid, which could make it more accessible for use in lab experiments. Another area of research could be the investigation of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid's potential therapeutic applications in other diseases, such as neurodegenerative disorders or cardiovascular disease. Additionally, further studies could be conducted to elucidate the mechanism of action of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid, which could provide insights into its potential therapeutic applications.
合成法
The synthesis of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid involves the reaction of 4-isopropylthiazol-2-amine with 3-fluoro-4-iodoanisole in the presence of a palladium catalyst. The resulting intermediate is then reacted with propanoic acid to yield 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid. The synthesis of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid is relatively straightforward and can be performed on a large scale.
科学的研究の応用
2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been studied extensively for its potential therapeutic applications. In cancer research, 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has also been studied for its potential anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism.
特性
CAS番号 |
138568-72-6 |
|---|---|
製品名 |
2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
分子式 |
C15H16FNO2S |
分子量 |
293.4 g/mol |
IUPAC名 |
2-[3-fluoro-4-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H16FNO2S/c1-8(2)13-7-20-14(17-13)11-5-4-10(6-12(11)16)9(3)15(18)19/h4-9H,1-3H3,(H,18,19) |
InChIキー |
SZVIKFHPCYVIFT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
正規SMILES |
CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



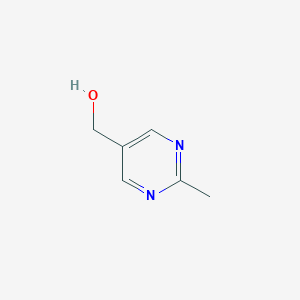
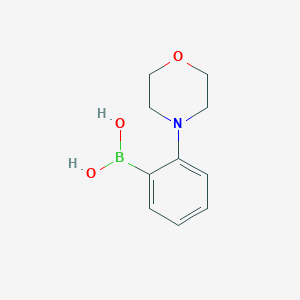
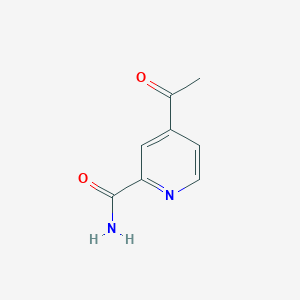
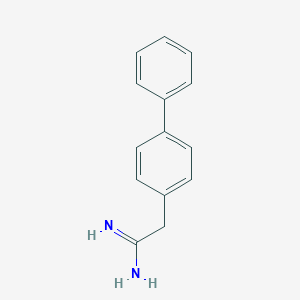
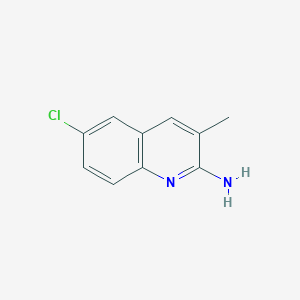
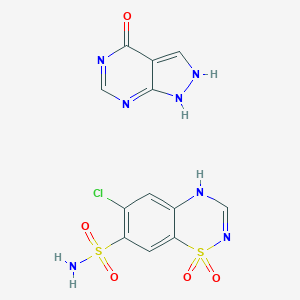
![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)
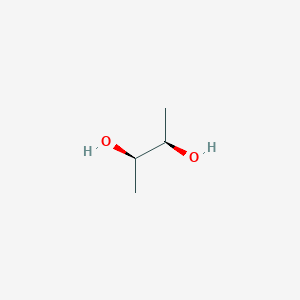
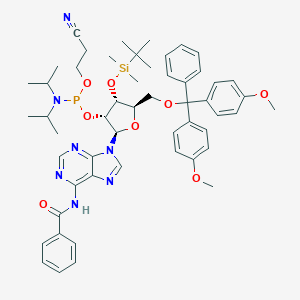
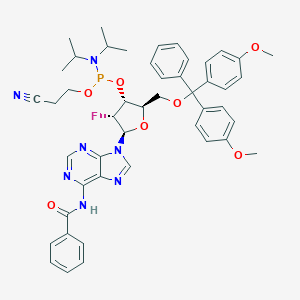
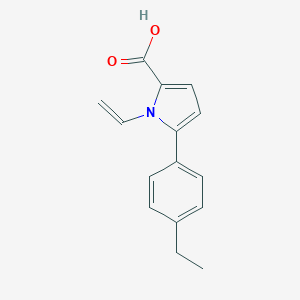

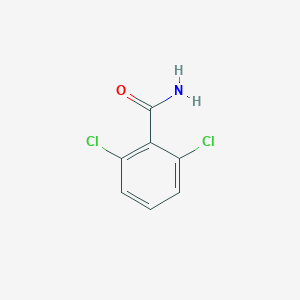
![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)